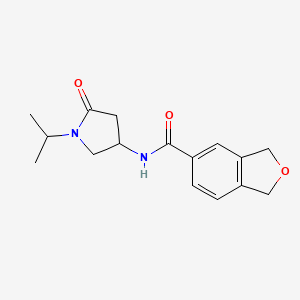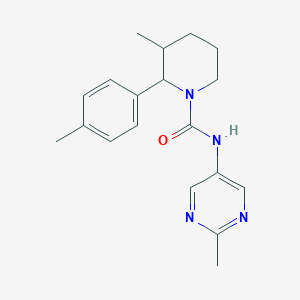![molecular formula C16H20N4O B6753298 2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B6753298.png)
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol is a complex organic compound that features a triazole ring and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the construction of the isoquinoline moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Isoquinoline Derivatives: These compounds share the isoquinoline moiety and are known for their diverse pharmacological properties.
Uniqueness
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol is unique due to the combination of the triazole and isoquinoline structures, which may result in synergistic effects and enhanced biological activity .
Propriétés
IUPAC Name |
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-17-18-16(20(11)14-3-4-14)10-19-7-6-12-2-5-15(21)8-13(12)9-19/h2,5,8,14,21H,3-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZQCQLIXLLFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CN3CCC4=C(C3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6753219.png)
![3-[2-(1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B6753231.png)

![3-[2-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B6753260.png)
![3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753264.png)
![[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]-[4-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753268.png)
![3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753271.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6753273.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
![8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone](/img/structure/B6753281.png)
![(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753290.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6753299.png)
![4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6753302.png)

